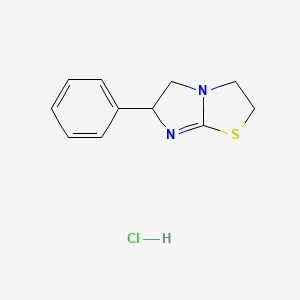
L-Thioproline
Overview
Description
L-Thioproline, also known as ®-4-Thiazolidinecarboxylic acid, is a nonproteinogenic amino acid with the chemical formula C₄H₇NO₂S. It consists of a 1,3-thiazolidine ring substituted with a carboxylic acid group. This compound is synthesized by the reaction of formaldehyde and cysteine . Although it occurs naturally, it is quite rare .
Mechanism of Action
Target of Action
L-Thioproline, also known as thiazolidine-4-carboxylic acid, is a cyclic sulfur-containing analog of L-proline . It has been found to interact with Annexin A5 , a protein in humans that plays a role in the phospholipid binding process .
Mode of Action
It is known that the sulfur at the 4-position is critical for the utilization of this compound as a substrate . This suggests that the unique structure of this compound plays a significant role in its interaction with its targets .
Biochemical Pathways
This compound is involved in the metabolism of L-cysteine. The oxidation of this compound leads to L-cysteine formation in bacteria, plants, mammals, and protozoa . This conversion has been attributed to proline dehydrogenase and L-Δ1-pyrroline-5-carboxylate (P5C) reductase enzymes .
Pharmacokinetics
It is known that this compound is a small molecule, which typically allows for good absorption and distribution throughout the body .
Result of Action
The oxidation of this compound leads to the formation of L-cysteine . L-cysteine is an important amino acid that plays a role in protein synthesis, detoxification, and diverse metabolic functions. Therefore, the action of this compound can have significant molecular and cellular effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it has been found that this compound can serve as an efficient antioxidant protecting cells from oxidative stress . This suggests that the efficacy and stability of this compound can be influenced by the oxidative state of the environment .
Biochemical Analysis
Biochemical Properties
L-Thioproline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. One notable interaction is with pyrroline-5-carboxylate reductase, an enzyme involved in proline biosynthesis . This compound can act as a substrate for this enzyme, leading to the formation of L-cysteine. Additionally, this compound forms coordination complexes with metals such as cobalt, which can affect its biochemical behavior .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to protect human cells from oxidative stress by acting as an efficient antioxidant . This protective effect is particularly relevant in the context of degenerative diseases such as Alzheimer’s and Parkinson’s.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, influencing their function and stability. For instance, this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins . These interactions contribute to its overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are influenced by various factors such as temperature and pH . Long-term studies have shown that this compound can have sustained effects on cellular function, although its efficacy may decrease over time due to degradation . These temporal effects are important considerations for its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as antioxidant protection and modulation of metabolic pathways . At high doses, it can exhibit toxic or adverse effects, including disruption of cellular function and induction of oxidative stress . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the biosynthesis of proline and cysteine . It interacts with enzymes such as pyrroline-5-carboxylate reductase, which catalyzes the conversion of this compound to L-cysteine . This interaction affects metabolic flux and metabolite levels, contributing to its overall biochemical effects. Additionally, this compound can influence other metabolic pathways by modulating enzyme activity and gene expression .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its uptake and distribution . These interactions can affect its localization and accumulation within different cellular compartments. Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It is often localized to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum . This localization is directed by targeting signals and post-translational modifications, which ensure that this compound reaches its functional destination . The subcellular localization of this compound is an important factor in its overall biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Thioproline is typically synthesized through the reaction of formaldehyde with cysteine. The process involves the condensation of these two compounds to form the thiazolidine ring structure . The reaction conditions usually require an aqueous medium and a controlled temperature to ensure the proper formation of the product .
Industrial Production Methods: In industrial settings, this compound can be produced by repeated crystallizations in distilled water to achieve high purity . The process involves the initial synthesis followed by purification steps to remove any impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: L-Thioproline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: this compound can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives.
Scientific Research Applications
L-Thioproline has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
L-Thioproline is unique due to its thiazolidine ring structure and its specific antioxidant properties. Similar compounds include:
Proline: A naturally occurring amino acid with a pyrrolidine ring structure.
Cysteine: An amino acid with a thiol group that can form similar condensation products with aldehydes.
Thiazolidinecarboxylic acid: A compound with a similar ring structure but different substituents.
Compared to these compounds, this compound stands out due to its specific reactivity and applications in protecting cells from oxidative stress .
Properties
CAS No. |
34592-47-7 |
|---|---|
Molecular Formula |
C4H7NO2S |
Molecular Weight |
133.17 g/mol |
IUPAC Name |
(4R)-1,3-thiazolidin-3-ium-4-carboxylate |
InChI |
InChI=1S/C4H7NO2S/c6-4(7)3-1-8-2-5-3/h3,5H,1-2H2,(H,6,7)/t3-/m0/s1 |
InChI Key |
DZLNHFMRPBPULJ-VKHMYHEASA-N |
SMILES |
C1C(NCS1)C(=O)O |
Isomeric SMILES |
C1[C@H]([NH2+]CS1)C(=O)[O-] |
Canonical SMILES |
C1C([NH2+]CS1)C(=O)[O-] |
Appearance |
Solid powder |
Key on ui other cas no. |
2756-91-4 34592-47-7 45521-09-3 |
Pictograms |
Acute Toxic; Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Timonacic; LThiazolidine4carboxylic acid; T4C. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



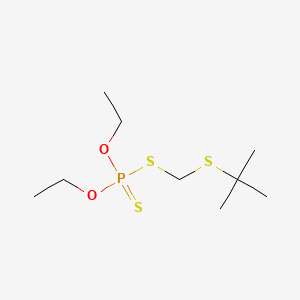
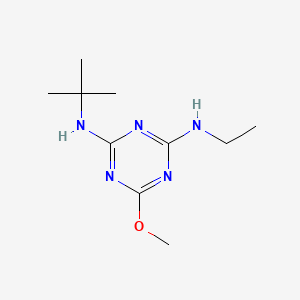



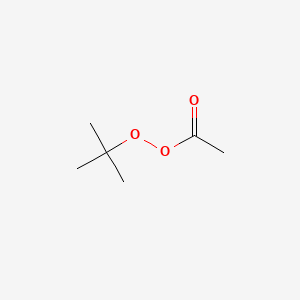

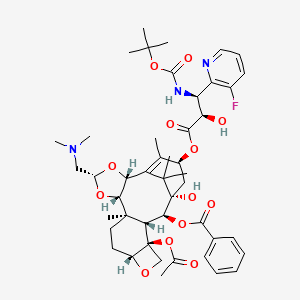

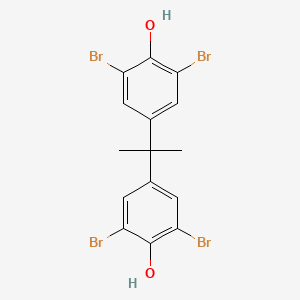
![2-[[4-[(2,4-Diamino-5,6,7,8-tetrahydropteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioicacid](/img/structure/B1683106.png)
